A Comprehensive Guide to the Synthesis and Characterization of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
A Comprehensive Guide to the Synthesis and Characterization of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
Abstract: This technical guide provides an in-depth, scientifically-grounded protocol for the synthesis and comprehensive characterization of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- (CAS No: 137-48-4).[1] This document is tailored for researchers, chemists, and professionals in drug development, offering a narrative that combines procedural steps with the underlying chemical principles. We will explore a robust two-step synthetic pathway, starting from the chlorosulfonation of 2-chloronitrobenzene, followed by amination with methylamine. Each stage is elucidated with expert insights into reaction mechanisms, safety considerations, and optimization strategies. The guide culminates in a detailed exposition of analytical techniques—including NMR, IR, and Mass Spectrometry—to validate the structure, purity, and identity of the final compound, ensuring a self-validating and reproducible methodology.
Introduction and Strategic Importance
Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with antibacterial sulfa drugs.[2][3] The specific substitution pattern of this molecule—a chloro group, a nitro group, and an N-methyl moiety—makes it a versatile chemical intermediate for the synthesis of more complex molecules, including azo dyes and potential pharmaceutical candidates.[4][5] Understanding its synthesis and characterization is fundamental for its application in further research and development.
1.1 Chemical Identity
| Property | Value | Source |
| IUPAC Name | 4-chloro-N-methyl-3-nitrobenzenesulfonamide | [1] |
| CAS Number | 137-48-4 | [1] |
| Molecular Formula | C₇H₇ClN₂O₄S | [1] |
| Molecular Weight | 250.65 g/mol | [1] |
| Canonical SMILES | CN(S(=O)(=O)C1=CC(=C(C=C1)Cl)[O-]) | [6] |
Synthetic Strategy: A Two-Step Approach
The synthesis is logically approached via a two-step process starting from a common industrial chemical, 2-chloronitrobenzene. This strategy is efficient and relies on well-established, high-yielding reactions.
-
Step 1: Electrophilic Aromatic Substitution. The process begins with the chlorosulfonation of 2-chloronitrobenzene. This reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, yielding the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.[7][8]
-
Step 2: Nucleophilic Substitution. The sulfonyl chloride intermediate is then reacted with methylamine. The nitrogen atom of the methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride to form the final N-methyl sulfonamide product.
This pathway is illustrated in the workflow diagram below.
Caption: High-level overview of the two-step synthesis pathway.
Detailed Experimental Protocols
Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
Part A: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride
Causality Behind Experimental Choices: The direct chlorosulfonation of 2-chloronitrobenzene is an effective method for producing the desired sulfonyl chloride intermediate.[7] An excess of chlorosulfonic acid (typically 4-5 molar equivalents) is used not only as a reagent but also as the solvent, which drives the reaction towards completion.[7][8] A stepwise increase in temperature is employed to control the initial exothermic reaction and the evolution of HCl gas, ensuring the reaction proceeds safely and efficiently to completion at a higher temperature.[7]
Protocol:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).
-
Reagent Addition: In the fume hood, carefully charge the flask with chlorosulfonic acid (4.5 mol equivalents). Begin stirring and cool the flask in an ice-water bath.
-
Substrate Addition: Slowly add 2-chloronitrobenzene (1.0 mol equivalent) dropwise from the dropping funnel, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath. Gradually heat the mixture to 100°C and hold for one hour. The start of the reaction is indicated by the evolution of hydrogen chloride gas.[7]
-
Completion: Increase the temperature to 115°C for one hour, and then to 130°C for an additional 2-3 hours to ensure the reaction is substantially complete.[7]
-
Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring. This step is highly exothermic. The product will precipitate as fine, waxy granules.[7]
-
Isolation: Filter the solid product using a Büchner funnel. Wash the crude product thoroughly with copious amounts of ice-cold water until the washings are neutral to pH paper.
-
Drying: Dry the isolated 4-chloro-3-nitrobenzenesulfonyl chloride, preferably in a vacuum desiccator over a suitable drying agent.
Part B: Synthesis of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
Causality Behind Experimental Choices: The reaction of a sulfonyl chloride with a primary amine like methylamine is a classic method for sulfonamide formation. The reaction is typically performed in the presence of a base to neutralize the HCl generated, or by using an excess of the amine itself. Using an aqueous solution of methylamine is convenient and effective.[9] The reaction is often exothermic, necessitating initial cooling to control the rate.
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add the synthesized 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 mol equivalent).
-
Solvent & Reagent: Add a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve the sulfonyl chloride. Cool the flask in an ice bath.
-
Amine Addition: Slowly add an aqueous solution of methylamine (e.g., 40% in water, 2.2 mol equivalents) to the stirred solution. The second equivalent of methylamine acts as the base to neutralize the HCl byproduct.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer successively with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization. Based on similar compounds, a solvent system like ethanol/water or toluene can be effective.[4] Recrystallize until a constant melting point is achieved.
Comprehensive Characterization
A battery of analytical techniques is required to unequivocally confirm the identity, structure, and purity of the synthesized product. This multi-faceted approach is the cornerstone of a self-validating protocol.
Caption: Standard analytical workflow for compound validation.
Physical Properties: Melting Point
-
Principle: A pure crystalline solid exhibits a sharp, defined melting point range. Impurities typically depress and broaden this range.
-
Protocol: A small sample of the dried, recrystallized product is packed into a capillary tube and its melting point is determined using a calibrated melting point apparatus.
-
Expected Results: While no definitive literature value for the N-methyl derivative is readily available from the searches, the related N,N-dimethyl compound melts at 70°C, and the parent sulfonamide (4-chloro-3-nitrobenzenesulfonamide) melts at 175-176°C.[10][11] The obtained value should be a sharp range (e.g., 1-2°C).
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase.[12] It is a powerful tool for assessing purity.
-
Protocol: A reverse-phase (RP) HPLC method is suitable.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape.[1][13]
-
Detection: UV detector set to a wavelength where the aromatic compound absorbs strongly (e.g., 254 nm).
-
Sample Prep: Dissolve a small, accurately weighed amount of the product in the mobile phase or acetonitrile. Filter through a 0.22 µm syringe filter before injection.
-
-
Expected Results: A chromatogram showing a single major peak with an area percentage >98% indicates high purity.
Spectroscopic Characterization
-
Principle: NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C), providing detailed information about the molecular structure, connectivity, and conformation.[14][15]
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR Spectrum & Interpretation:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.5-8.5 ppm). Due to the substitution pattern, they will exhibit a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet). The proton ortho to the nitro group will be the most downfield.
-
N-H Proton (1H): A broad singlet or a quartet (if coupled to the methyl protons) associated with the sulfonamide N-H. Its chemical shift can be variable and it is exchangeable with D₂O.
-
N-Methyl Protons (3H): A singlet or a doublet (if coupled to the N-H proton) around 2.5-3.0 ppm.
-
-
Expected ¹³C NMR Spectrum & Interpretation:
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~120-150 ppm). The carbons directly attached to the electron-withdrawing nitro and sulfonyl groups will be significantly downfield.[16]
-
N-Methyl Carbon (1C): A single peak in the aliphatic region (~25-35 ppm).
-
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is excellent for identifying functional groups.[17][18]
-
Protocol: The spectrum can be recorded using KBr pellets or an ATR (Attenuated Total Reflectance) accessory.[14]
-
Expected Results & Interpretation: Key vibrational bands confirm the presence of the required functional groups.[2][14]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3250 | N-H Stretch | Sulfonamide (N-H) |
| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro group (-NO₂) |
| ~1340 & ~1160 | Asymmetric & Symmetric SO₂ Stretch | Sulfonamide (-SO₂N)[14] |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~900 | S-N Stretch | Sulfonamide (S-N)[14] |
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution MS (HRMS) can determine the elemental composition with high accuracy.[19]
-
Protocol: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Expected Results:
-
Molecular Ion Peak: The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 251. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible for the molecular ion, with peaks at m/z 251 and 253.
-
Fragmentation: Common fragmentation patterns may include the loss of SO₂ or the nitro group.
-
Conclusion
This guide has detailed a reliable and well-reasoned methodology for the synthesis of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. By following the two-step synthesis from 2-chloronitrobenzene and performing the comprehensive suite of characterization techniques described, researchers can confidently produce and validate this valuable chemical intermediate. The emphasis on understanding the causality behind each procedural step ensures that the protocol is not merely followed, but understood, allowing for intelligent troubleshooting and adaptation as required.
References
-
J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from J-Stage. [Link]
-
AOAC INTERNATIONAL. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from AOAC INTERNATIONAL. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from Slideshare. [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from YMER. [Link]
-
Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from De Gruyter. [Link]
-
ChemBK. (2024, April 10). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from ChemBK. [Link]
-
Taylor & Francis Online. (n.d.). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Retrieved from Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from ResearchGate. [Link]
-
Marcel Dekker, Inc. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Retrieved from Yumpu. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from NIH. [Link]
-
SIELC Technologies. (2018, May 16). Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. Retrieved from SIELC Technologies. [Link]
-
SIELC Technologies. (2018, February 19). Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl-. Retrieved from SIELC Technologies. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from The Royal Society of Chemistry. [Link]
-
SpectraBase. (n.d.). 4-Chloro-3-nitro-benzenesulfonamide. Retrieved from SpectraBase. [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from PubChem. [Link]
-
Georganics. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide - High purity. Retrieved from Georganics. [Link]
Sources
- 1. Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | SIELC Technologies [sielc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 [chemicalbook.com]
- 5. 4-Chloro-3-nitrobenzenesulfonamide - High purity | EN [georganics.sk]
- 6. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- 11. biosynth.com [biosynth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl- | SIELC Technologies [sielc.com]
- 14. znaturforsch.com [znaturforsch.com]
- 15. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 13C NMR spectrum [chemicalbook.com]
- 17. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. ymerdigital.com [ymerdigital.com]
Figure 1. Chemical structure of the target compound.
